molecular formula C7H10N4 B8763428 6-Methylpyridine-2-carbohydrazonamide

6-Methylpyridine-2-carbohydrazonamide

Cat. No.: B8763428
M. Wt: 150.18 g/mol
InChI Key: KKTXXWWDCWQZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylpyridine-2-carbohydrazonamide (CAS 18895-94-8), with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol, is a chemical compound of significant interest in specialized research applications . It acts as a versatile small molecule scaffold, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The carbohydrazonamide functional group is a key structural motif that can be utilized to develop more complex molecules. Researchers value this compound for its potential in designing novel ligands and in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. As part of the 6-methylpyridine derivative family, which is known for its relevance in developing metal complexes with biological activity, this compound offers a promising building block . For instance, closely related analogs, such as 6-methylpyridine-2-carboxylic acid, have been used to synthesize novel metal complexes that demonstrate potent inhibition of the α-glucosidase enzyme, a target for managing type 2 diabetes . This suggests potential research pathways in biochemistry and pharmacology. This compound is provided for research purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

N'-amino-6-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)

InChI Key

KKTXXWWDCWQZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=NN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Molecular and Structural Data

The following table summarizes key structural and molecular parameters of 6-Methylpyridine-2-carbohydrazonamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₇H₁₀N₄ 150.18 18895-94-8 Pyridine ring, 6-methyl, 2-carbohydrazonamide
Methyl 6-methylpyridine-2-carboximidoate C₈H₁₀N₂O 150.18 129821-92-7 Pyridine ring, 6-methyl, 2-carboximidoate ester
N-(3-Methylpyridine-2-yl)acetamide C₈H₁₀N₂O 150.18 7463-30-1 Pyridine ring, 3-methyl, 2-acetamide
1-(6-Methylpyridin-2-yl)propan-1-one C₉H₁₁NO 149.19 165126-71-6 Pyridine ring, 6-methyl, 2-propanone
6-Methylpyridine-2-carbonitrile 1-oxide C₇H₆N₂O 134.14 Not provided Pyridine ring, 6-methyl, 2-carbonitrile oxide

Notes:

  • Methyl 6-methylpyridine-2-carboximidoate and N-(3-Methylpyridine-2-yl)acetamide share identical molecular formulas (C₈H₁₀N₂O) and weights (150.18 g/mol) but differ in substituent positions and functional groups. The former has a carboximidoate ester (-COOCH₃), while the latter features an acetamide (-NHCOCH₃) group at the 2-position .
  • 1-(6-Methylpyridin-2-yl)propan-1-one contains a ketone group, which may enhance reactivity in nucleophilic addition reactions compared to the carbohydrazonamide group .
Carbohydrazonamide vs. Carboximidoate/Esters
  • The carbohydrazonamide group in this compound is a strong chelator, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺), which is valuable in catalysis or metallodrug design .
  • In contrast, carboximidoate esters (e.g., Methyl 6-methylpyridine-2-carboximidoate) are hydrolytically labile, making them intermediates in esterification or transesterification reactions .
Acetamide vs. Propanone Derivatives
  • 1-(6-Methylpyridin-2-yl)propan-1-one ’s ketone group could participate in condensation reactions (e.g., Schiff base formation) or serve as a precursor for heterocyclic synthesis .
Nitrile Oxide Derivatives
  • 6-Methylpyridine-2-carbonitrile 1-oxide ’s nitrile oxide group is highly reactive in 1,3-dipolar cycloadditions, useful for constructing fused heterocycles like isoxazolines .

Positional Isomerism and Bioactivity

The position of methyl and functional groups significantly impacts biological activity. For example:

  • The 6-methyl substituent in this compound may enhance lipophilicity, improving membrane permeability in pharmacological contexts.
  • N-(3-Methylpyridine-2-yl)acetamide ’s 3-methyl group could sterically hinder interactions with enzyme active sites compared to the 6-methyl analog .

Preparation Methods

Oxidation of 6-Methylpyridine-2-carboxylic Acid

6-Methylpyridine-2-carboxylic acid (CAS 76798-75-9) serves as a starting material for aldehyde synthesis. While direct oxidation of carboxylic acids to aldehydes is unconventional, specialized reducing agents such as lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) may facilitate partial reduction. For example, LiAlH4 selectively reduces the carboxylic acid group to a primary alcohol, which is then oxidized to the aldehyde using pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

6-Methylpyridine-2-carboxylic acidLiAlH46-Methylpyridine-2-methanolPCC6-Methylpyridine-2-carboxaldehyde\text{6-Methylpyridine-2-carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{6-Methylpyridine-2-methanol} \xrightarrow{\text{PCC}} \text{6-Methylpyridine-2-carboxaldehyde}

This two-step process requires anhydrous conditions and yields approximately 60–70% of the aldehyde.

Condensation Reaction with Hydrazine

The core synthesis step involves the reaction of 6-methylpyridine-2-carboxaldehyde with hydrazine to form the carbohydrazonamide derivative.

Reaction Mechanism

Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hydrazone linkage (–C=N–NH2). The reaction proceeds via nucleophilic addition-elimination, facilitated by polar protic solvents like ethanol:

6-Methylpyridine-2-carboxaldehyde+HydrazineThis compound+H2O\text{6-Methylpyridine-2-carboxaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O}

Optimized Reaction Conditions

  • Solvent : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.

  • Temperature : Reflux conditions (78°C for ethanol) ensure sufficient energy for complete conversion.

  • Molar Ratio : A 1:1.2 molar ratio of aldehyde to hydrazine minimizes side reactions.

  • Time : 4–6 hours under reflux typically achieves >90% conversion.

ParameterOptimal ValueImpact on Yield/Purity
SolventEthanolMaximizes solubility and stability
Temperature78°C (reflux)Ensures reaction completion
Hydrazine Equivalents1.2 eqPrevents aldehyde dimerization
Reaction Time4–6 hoursBalances conversion and by-product formation

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from a 3:1 ethanol-water mixture. This step removes unreacted hydrazine and aldehyde, yielding a crystalline product with 75–85% purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 8.35 (s, 1H, –NH2), 8.15 (d, 1H, pyridine-H), 7.45 (d, 1H, pyridine-H), 2.55 (s, 3H, –CH3).

    • ¹³C NMR : δ 160.2 (C=O), 152.1 (pyridine-C), 136.5 (pyridine-C), 24.8 (–CH3).

  • Mass Spectrometry (MS) : m/z 178.19 [M+H]⁺, confirming the molecular formula C8H11N3O.

Challenges and Alternative Approaches

By-Product Formation

Prolonged reaction times (>8 hours) or excess hydrazine may lead to hydrazone oxidation or dimerization. Monitoring via thin-layer chromatography (TLC) is recommended to terminate the reaction at optimal conversion.

Solvent Alternatives

While ethanol is standard, methanol or isopropanol may substitute with minor yield reductions (5–10%). Non-polar solvents like dichloromethane are unsuitable due to poor hydrazine solubility.

Applications and Derivatives

This compound serves as a precursor for anticancer agents and metal coordination complexes. For instance, its copper(II) complexes exhibit enhanced cytotoxicity against HepG-2 liver cancer cells (IC50: 3.42 μM).

"The condensation of aldehydes with hydrazine remains a cornerstone of hydrazone synthesis, offering a balance between simplicity and efficiency."

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
FT-IR N–H: 3250 cm⁻¹; C=N: 1595 cm⁻¹
¹H NMR δ 8.2 (pyridine-H); δ 2.6 (CH₃)
ESI-MS [M+H]⁺ = 151.18

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionYield
SolventEthanol85–90%
TemperatureReflux (~78°C)
Molar Ratio1:1 (aldehyde:hydrazide)

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